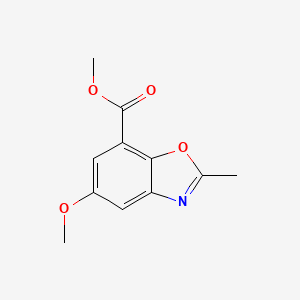
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Descripción general
Descripción
“Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-76-2 . It has a molecular weight of 221.21 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is 1S/C11H11NO4/c1-6-12-9-5-7 (14-2)4-8 (10 (9)16-6)11 (13)15-3/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. The crystal structure of similar benzoxazole derivatives has been studied .
Physical And Chemical Properties Analysis
“Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is a solid at room temperature . It has a molecular weight of 221.21 . The compound should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Antiallergic Activity
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate and its derivatives have been studied for their antiallergic properties. A study by Buckle et al. (1983) demonstrated that certain compounds, including 6-(mesyloxy)-9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole and its 5-methyl homologue, exhibited significant antiallergic activity, notably more potent than disodium cromoglycate, in the rat passive cutaneous anaphylaxis (PCA) screen (Buckle, Outred, Rockell, Smith, & Spicer, 1983).
Fluorescent Nanomaterials
Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives, including the methyl and methoxy derivatives, for creating fluorescent nanofibers and microcrystals. These compounds emitted strong blue light in the solid state and showed potential as fluorescent nanomaterials, applicable in aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Antimicrobial Activity
Research by Balaswamy et al. (2012) included the synthesis of various benzoxazole derivatives from methyl 2-substituted benzoxazole-5-carboxylate. These compounds were evaluated for their antimicrobial properties, highlighting the pharmacological significance of benzoxazole derivatives (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Photochemical and Thermal Reactions
The study by Somei et al. (1977) on methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate, closely related to the target compound, revealed distinct stereoselectivities in photochemical and thermal reactions with methanol. This research contributes to the understanding of reaction mechanisms in organic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Diastereoselective Synthesis
Suga et al. (1994) conducted a study on the diastereoselective synthesis of 2-oxazoline-4-carboxylates, including the use of 5-methoxy-2-(p-methoxyphenyl)oxazole. This research is relevant for the synthesis of biologically important chiral compounds (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-12-9-5-7(14-2)4-8(10(9)16-6)11(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNVRFXHFVPWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



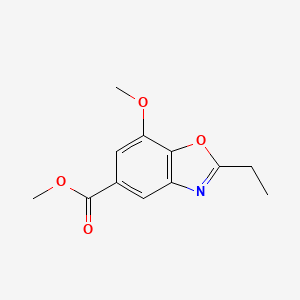
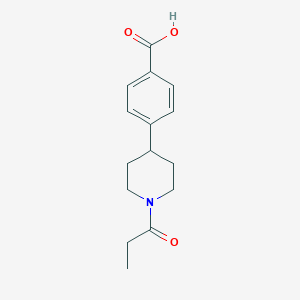
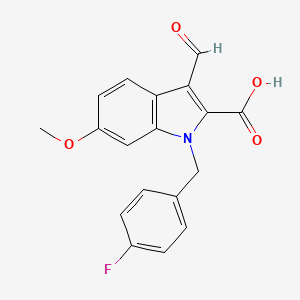
![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
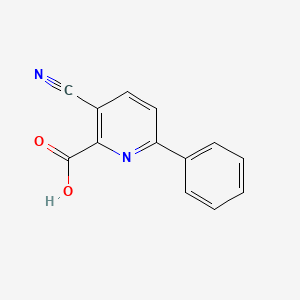
![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)